
2-Chloro-5-isopropyloxazole
Overview
Description
2-Chloro-5-isopropyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the second position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-isopropyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazole compounds.
Scientific Research Applications
2-Chloro-5-isopropyloxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isopropyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isopropyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-methyloxazole: Similar structure but with a methyl group instead of an isopropyl group.
2-Bromo-5-isopropyloxazole: Similar structure but with a bromine atom instead of chlorine.
5-Isopropyl-1,3-oxazole: Lacks the chlorine atom but retains the isopropyl group.
Uniqueness: 2-Chloro-5-isopropyloxazole is unique due to the specific combination of chlorine and isopropyl substituents on the oxazole ring. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-5-isopropyloxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 174.60 g/mol
- IUPAC Name : this compound
The compound features a chloro group and an isopropyl substituent on the oxazole ring, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis, although specific pathways remain to be fully elucidated .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Animal studies have demonstrated a reduction in inflammatory markers, suggesting its utility in treating conditions such as arthritis and other inflammatory disorders. Notably, the compound inhibited the expression of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Research involving cancer cell lines has indicated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells. The following table summarizes findings from various studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
These findings highlight the compound's potential as a lead for developing novel anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on inflammation models in mice, researchers found that treatment with this compound significantly reduced paw edema and pro-inflammatory cytokine levels. The compound was shown to inhibit NF-kB activation, a key transcription factor involved in inflammation .
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-oxazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSKSKISXBFLRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300901 | |
Record name | 2-Chloro-5-(1-methylethyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-24-1 | |
Record name | 2-Chloro-5-(1-methylethyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(1-methylethyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(propan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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